
O-Demethyl apixaban
Übersicht
Beschreibung
O-Demethyl apixaban is a metabolite of apixaban, a potent and selective inhibitor of activated factor X (FXa). Apixaban is widely used as an anticoagulant for the prevention and treatment of thromboembolic diseases. This compound is formed through the O-demethylation of apixaban, a process catalyzed by cytochrome P450 enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-Demethyl apixaban involves the O-demethylation of apixaban. This reaction is typically catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. The reaction conditions include the presence of these enzymes and appropriate cofactors such as NADPH .
Industrial Production Methods: In an industrial setting, the production of this compound would involve the use of bioreactors containing the necessary enzymes and cofactors. The reaction mixture would be optimized for temperature, pH, and other conditions to maximize yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: O-Demethyl apixaban undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and cofactors such as NADPH.
Sulfation: Common reagents include 3’-phosphoadenosine 5’-phosphosulfate (PAPS) and sulfotransferases.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
O-Demethyl apixaban has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: It is used to study the metabolism and pharmacokinetics of apixaban in various species, including humans.
Drug Interaction Studies: It is used to investigate potential drug interactions involving apixaban and its metabolites.
Toxicology Studies: It is used in toxicology studies to assess the safety and potential adverse effects of apixaban and its metabolites.
Wirkmechanismus
O-Demethyl apixaban exerts its effects by inhibiting activated factor X (FXa), a key enzyme in the coagulation cascade. By inhibiting FXa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots . The molecular targets involved include FXa and other components of the coagulation cascade .
Vergleich Mit ähnlichen Verbindungen
Apixaban: The parent compound of O-Demethyl apixaban, also a selective inhibitor of FXa.
Rivaroxaban: Another direct FXa inhibitor with similar anticoagulant properties.
Edoxaban: A direct FXa inhibitor used for similar indications as apixaban.
Uniqueness: this compound is unique in that it is a metabolite of apixaban and undergoes further metabolism to form this compound sulfate. This additional metabolic step distinguishes it from other direct FXa inhibitors .
Biologische Aktivität
O-Demethyl apixaban, a significant metabolite of apixaban, is a potent anticoagulant that plays a crucial role in the pharmacological profile of the parent compound. This article delves into the biological activity of this compound, focusing on its metabolism, pharmacokinetics, and therapeutic implications based on diverse research findings.
Overview of Apixaban and Its Metabolite
Apixaban is a direct and selective inhibitor of factor Xa, utilized primarily for the prevention and treatment of thromboembolic disorders. The compound exhibits high oral bioavailability and predictable pharmacokinetic properties, making it a preferred choice in anticoagulation therapy. This compound is formed through the O-demethylation of apixaban, primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4 .
Metabolism and Formation
The metabolic pathway of apixaban includes multiple processes: O-demethylation, hydroxylation, and sulfation. This compound is subsequently sulfated to form this compound sulfate, which is the major circulating metabolite in humans but appears at lower concentrations in animal models . The sulfation reaction is predominantly mediated by sulfotransferases (SULTs), with SULT1A1 being the most significant enzyme involved in humans .
Table 1: Enzymatic Activity in Sulfation
Enzyme | Activity Level (Relative) |
---|---|
SULT1A1 | High |
SULT1A2 | Moderate |
SULT1A3 | Low |
SULT1E1 | Low |
SULT2A1 | Low |
Pharmacokinetics
This compound demonstrates distinct pharmacokinetic characteristics compared to its parent compound. Studies indicate that approximately 25% of an administered dose of apixaban is excreted as this compound sulfate. The pharmacokinetics are influenced by genetic factors, particularly variations in drug transporter genes such as ABCG2, which can affect plasma levels and overall efficacy .
Key Pharmacokinetic Parameters
- Bioavailability : Approximately 50% for apixaban; specific data for this compound is less documented.
- Volume of Distribution : ~21 L for apixaban; metabolites like this compound may exhibit different distribution characteristics.
- Protein Binding : ~92-94% for apixaban; binding data for its metabolite remains less clear.
Biological Activity and Clinical Implications
While this compound itself has been characterized as inactive against human factor Xa, its formation is critical for understanding the overall metabolism and therapeutic efficacy of apixaban. The presence of this metabolite can influence the pharmacodynamics of the parent drug, potentially affecting dosing strategies and patient management in clinical settings.
Case Studies
- Clinical Trials : In various clinical trials assessing the efficacy of apixaban in patients with nonvalvular atrial fibrillation (NVAF), it was observed that while this compound sulfate does not exhibit anticoagulant activity, its formation correlates with improved pharmacokinetic profiles and reduced bleeding risks compared to traditional anticoagulants like warfarin .
- Genetic Studies : A genome-wide association study highlighted that genetic variants affecting drug transporters can significantly influence the plasma levels of both apixaban and its metabolites, including this compound. This underscores the importance of personalized medicine in anticoagulation therapy .
Eigenschaften
IUPAC Name |
1-(4-hydroxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c25-23(32)21-19-12-14-28(16-6-4-15(5-7-16)27-13-2-1-3-20(27)31)24(33)22(19)29(26-21)17-8-10-18(30)11-9-17/h4-11,30H,1-3,12-14H2,(H2,25,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHLWAZFIGRAOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198415 | |
Record name | O-Demethyl apixaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503612-76-8 | |
Record name | 4,5,6,7-Tetrahydro-1-(4-hydroxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503612-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Demethyl apixaban | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503612768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Demethyl apixaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-DEMETHYL APIXABAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ0XFQ18OA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of O-Demethyl apixaban in the metabolism of Apixaban?
A1: this compound is a key metabolite of Apixaban, a drug used to prevent blood clots. After Apixaban is ingested, it undergoes a process called O-demethylation, primarily facilitated by cytochrome P450 enzymes in the liver. This process leads to the formation of this compound [, ]. Subsequently, this compound is further metabolized by sulfotransferases (SULTs), specifically SULT1A1, into this compound sulfate, the major circulating metabolite of Apixaban found in humans [, , ].
Q2: Are there species-specific differences in the metabolism of this compound?
A2: Yes, significant species-related variations exist in how this compound is metabolized. Studies using liver S9 fractions, which are rich in drug-metabolizing enzymes, showed that dogs, monkeys, and humans exhibited higher efficiency in converting this compound to this compound sulfate compared to mice, rats, and rabbits []. Notably, rabbits displayed a distinct metabolic profile where this compound and its glucuronide conjugate were the prominent circulating forms, unlike other species where the parent drug, Apixaban, predominated [].
Q3: How is this compound sulfate formed?
A3: this compound sulfate is generated through the sulfation of this compound, a reaction primarily catalyzed by the enzyme SULT1A1 []. Research suggests that SULT1A1 plays a dominant role in humans due to its high expression levels in the liver and its significant catalytic activity towards this compound [].
Q4: How is Apixaban eliminated from the body?
A4: Apixaban is eliminated through multiple pathways. Fecal excretion constitutes a major route, accounting for more than half of the administered dose in animals and nearly half in humans [, ]. Urinary excretion contributes to a lesser extent, representing less than 15% of the dose in animals and around 25-28% in humans [, ]. Interestingly, in rats, a significant portion of Apixaban appears to be directly excreted from the gastrointestinal tract into feces [].
Q5: What are the implications of understanding the metabolic fate of Apixaban and its metabolites like this compound?
A5: Unraveling the metabolic pathways of Apixaban and its metabolites like this compound is crucial for several reasons. Firstly, it provides insights into potential drug-drug interactions, as co-administration with agents that influence the activities of enzymes like cytochrome P450s or SULTs could alter Apixaban's pharmacokinetic profile [, ]. Secondly, understanding species-specific metabolic differences is vital for interpreting preclinical data and extrapolating findings to humans []. Lastly, identifying the major metabolic pathways and enzymes involved can aid in optimizing drug design and development of new anticoagulants with improved pharmacokinetic properties [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.